molecular formula C16H21ClN2O2 B5492978 1-acetyl-N-[2-(3-chlorophenyl)ethyl]piperidine-4-carboxamide

1-acetyl-N-[2-(3-chlorophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B5492978
M. Wt: 308.80 g/mol
InChI Key: JWCFFCLEKBSLOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[2-(3-chlorophenyl)ethyl]piperidine-4-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale synthesis using similar cyclization and deprotection steps, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[2-(3-chlorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[2-(3-chlorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-N-[2-(3-chlorophenyl)ethyl]piperidine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Properties

IUPAC Name

1-acetyl-N-[2-(3-chlorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-12(20)19-9-6-14(7-10-19)16(21)18-8-5-13-3-2-4-15(17)11-13/h2-4,11,14H,5-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCFFCLEKBSLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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